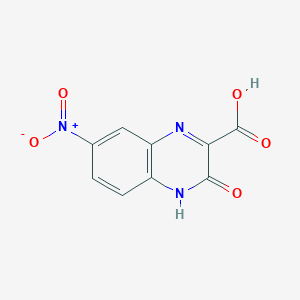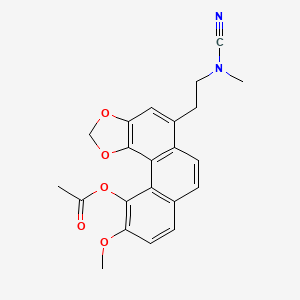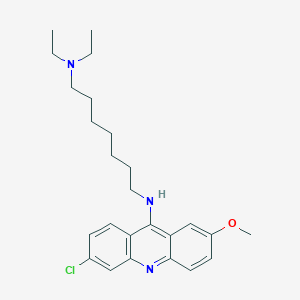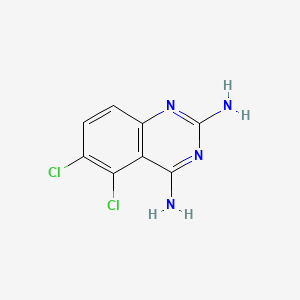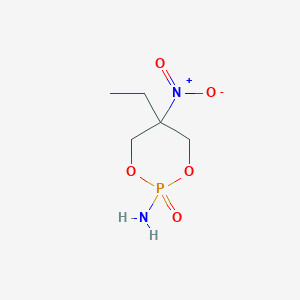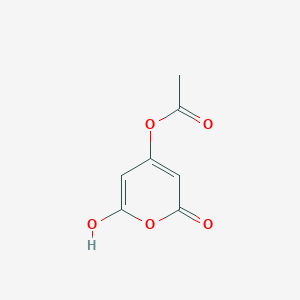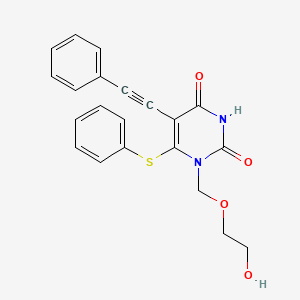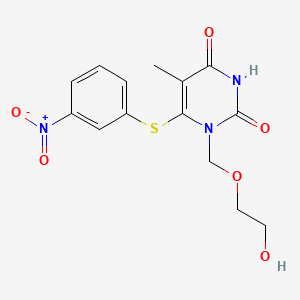
1-((2-Hydroxyethoxy)methyl)-6-((3-nitrophenyl)thio)thymine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-Hydroxyethoxy)methyl)-6-((3-nitrophenyl)thio)thymine is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thymine base modified with a hydroxyethoxy methyl group and a nitrophenyl thio group. These modifications impart distinct chemical and biological properties to the compound, making it a subject of interest in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((3-nitrophenyl)thio)thymine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-Hydroxyethoxy Methyl Intermediate: This step involves the reaction of ethylene oxide with methanol in the presence of a base catalyst to form 2-hydroxyethoxy methyl ether.
Thymine Derivative Formation: Thymine is reacted with the 2-hydroxyethoxy methyl ether under acidic conditions to form the modified thymine derivative.
Introduction of the Nitrophenyl Thio Group: The final step involves the reaction of the modified thymine derivative with 3-nitrophenyl thiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as column chromatography and recrystallization. Additionally, industrial-scale production may require the development of more efficient catalysts and reaction conditions to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-6-((3-nitrophenyl)thio)thymine can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or ammonia (NH3) under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-((2-Hydroxyethoxy)methyl)-6-((3-nitrophenyl)thio)thymine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with nucleic acids and proteins, which can provide insights into molecular biology and genetics.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((3-nitrophenyl)thio)thymine involves its interaction with specific molecular targets. The compound can bind to nucleic acids, potentially interfering with DNA replication and transcription processes. Additionally, the nitrophenyl thio group may interact with cellular proteins, affecting their function and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine: Similar structure but with a different position of the nitro group.
1-((2-Hydroxyethoxy)methyl)-6-((3-aminophenyl)thio)thymine: Similar structure but with an amino group instead of a nitro group.
1-((2-Hydroxyethoxy)methyl)-6-((3-methylphenyl)thio)thymine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
1-((2-Hydroxyethoxy)methyl)-6-((3-nitrophenyl)thio)thymine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the nitrophenyl thio group, in particular, can significantly influence its reactivity and interactions with biological molecules, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
125056-67-9 |
|---|---|
分子式 |
C14H15N3O6S |
分子量 |
353.35 g/mol |
IUPAC名 |
1-(2-hydroxyethoxymethyl)-5-methyl-6-(3-nitrophenyl)sulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15N3O6S/c1-9-12(19)15-14(20)16(8-23-6-5-18)13(9)24-11-4-2-3-10(7-11)17(21)22/h2-4,7,18H,5-6,8H2,1H3,(H,15,19,20) |
InChIキー |
UPEYCEARDQFTGO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





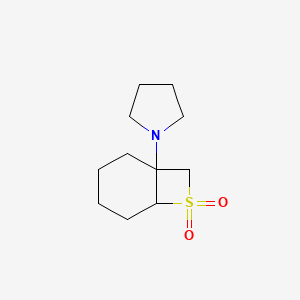
![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid](/img/structure/B15194511.png)
